1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanone is a chemical compound with the molecular formula C13H12ClNO and a molecular weight of 233.69 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanone typically involves the reaction of 2-chloroquinoline derivatives with various reagents. One common method includes the alkylation of 2-chloroquinoline with ethanone derivatives in the presence of a catalyst such as silver nanoparticles . The reaction is carried out in a suitable solvent like dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Research explores its potential as a lead compound for developing new therapeutic agents.
Industry: It is utilized in the development of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanone involves its interaction with various molecular targets. Quinoline derivatives are known to inhibit enzymes like topoisomerase II, which is crucial for DNA replication and cell division . This inhibition can lead to the disruption of cellular processes, making the compound effective against cancer cells and microorganisms .
Comparison with Similar Compounds
2-Chloroquinoline: Shares the chloroquinoline core structure but lacks the ethanone group.
5,8-Dimethylquinoline: Similar methyl substitution pattern but without the chloro and ethanone groups.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
Uniqueness: 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and ethanone groups enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H12ClNO |
---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
1-(2-chloro-5,8-dimethylquinolin-3-yl)ethanone |
InChI |
InChI=1S/C13H12ClNO/c1-7-4-5-8(2)12-10(7)6-11(9(3)16)13(14)15-12/h4-6H,1-3H3 |
InChI Key |
ZYMGTKRUGWTCGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.